molecular formula C20H18BrFN4O2 B2895887 3-(3-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-98-5

3-(3-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2895887
CAS No.: 847398-98-5
M. Wt: 445.292
InChI Key: PDYVMKZQXWTVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18BrFN4O2 and its molecular weight is 445.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of the mentioned compound have significant anticonvulsant properties. For instance, studies on N-Mannich bases derived from pyrrolidine-diones, closely related to the compound , indicated effective results in maximal electroshock seizure (MES) tests and subcutaneous pentylenetetrazole seizures tests (scPTZ), showcasing their potential as antiepileptic agents (Obniska, Rzepka, & Kamiński, 2012).

Serotonin Receptor Antagonism

Derivatives have also been found to exhibit 5-HT2 antagonist activity, indicating potential use in treating conditions associated with serotonin, such as depression or anxiety. This was particularly observed in compounds with structural similarities, demonstrating greater antagonist activity than certain benchmarks in the field, thus highlighting their therapeutic potential (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Certain piperazine substituted compounds, related to the chemical in focus, have been synthesized to study their luminescent properties and photo-induced electron transfer, indicating their potential in optical applications and as pH probes due to their fluorescence response to pH changes (Gan et al., 2003).

Herbicidal Activity

In the realm of agriculture, novel 1-phenyl-piperazine-2,6-diones have been synthesized, showing significant herbicidal activity. This suggests the chemical compound's derivatives could contribute to developing new herbicides, presenting a new direction for agricultural chemical research (Li et al., 2005).

Fluorescent Ligands for Receptor Visualization

Derivatives with a 1-arylpiperazine structure have been synthesized for their application as fluorescent ligands, aimed at visualizing human 5-HT1A receptors. These compounds exhibited both high receptor affinity and excellent fluorescence properties, providing tools for biological studies and receptor mapping (Lacivita et al., 2009).

Properties

IUPAC Name

3-(3-bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O2/c21-14-2-1-3-17(12-14)26-19(27)13-18(23-20(26)28)25-10-8-24(9-11-25)16-6-4-15(22)5-7-16/h1-7,12-13H,8-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYVMKZQXWTVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.